Lipophilicity (LogP) Comparison: 4-Br-3-CF3-Benzaldehyde vs. 4-Cl, 4-F, and Non-Halogenated Analogs
The calculated LogP of 4-Bromo-3-(trifluoromethyl)benzaldehyde is 3.28 (XLogP3 = 3.0), which is the highest among the 4-halo-3-(trifluoromethyl)benzaldehyde series. The bromine atom contributes significantly more to lipophilicity than chlorine or fluorine due to its greater polarizability and size [1][2]. Higher LogP generally correlates with improved membrane permeability in drug candidates, though with a caveat of potentially reduced aqueous solubility. Compared to the non-CF3 analog 4-bromobenzaldehyde (LogP = 2.26), the CF3 group adds approximately 1.02 log units of lipophilicity [3].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 (XLogP3 = 3.0); Molar Refractivity = 44.53 |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)benzaldehyde: LogP = 3.17; 4-Fluoro-3-(trifluoromethyl)benzaldehyde: LogP = 2.71; 4-Bromobenzaldehyde (no CF3): LogP = 2.26; 3-(Trifluoromethyl)benzaldehyde (no Br): LogP = 2.52 |
| Quantified Difference | ΔLogP = +0.11 vs. 4-Cl analog; +0.57 vs. 4-F analog; +1.02 vs. 4-bromobenzaldehyde; +0.76 vs. 3-(trifluoromethyl)benzaldehyde lacking Br |
| Conditions | Calculated LogP values from multiple database sources (Molbase, ChemSrc, BOC Sciences); XLogP3 from PubChem |
Why This Matters
For medicinal chemistry programs requiring fine-tuning of lipophilicity within the optimal LogP range (1–4), the bromo-CF3 combination offers the highest LogP in this analog series, which may be advantageous when increased membrane permeability is desired.
- [1] Molbase. 4-Bromo-3-(trifluoromethyl)benzaldehyde: LogP = 3.2804. https://qiye.molbase.cn/d17603/555390 View Source
- [2] Molbase. 4-Chloro-3-(trifluoromethyl)benzaldehyde: LogP = 3.1713. https://qiye.molbase.cn (search CAS 34328-46-6). ChemBase. 4-Fluoro-3-(trifluoromethyl)benzaldehyde: LogP = 2.7063. View Source
- [3] Molbase / BOC Sciences. 4-Bromobenzaldehyde: LogP = 2.2616. Molbase / ChemSrc. 3-(Trifluoromethyl)benzaldehyde: LogP = 2.47–2.59. Retrieved from respective compound database entries. View Source
